4-ethyl-5-propyl-1H-pyrazole

Catalog No.
S15197773
CAS No.
60224-00-2
M.F
C8H14N2
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-5-propyl-1H-pyrazole

CAS Number

60224-00-2

Product Name

4-ethyl-5-propyl-1H-pyrazole

IUPAC Name

4-ethyl-5-propyl-1H-pyrazole

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C8H14N2/c1-3-5-8-7(4-2)6-9-10-8/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

HLEDQWQRHQGQMV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NN1)CC

4-Ethyl-5-propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C9H14N2C_9H_{14}N_2 and it is represented structurally as follows:

C9H14N2\text{C}_9\text{H}_{14}\text{N}_2

The compound exhibits a unique combination of alkyl substituents, specifically an ethyl group at the 4-position and a propyl group at the 5-position of the pyrazole ring, contributing to its distinct chemical properties and potential biological activities.

Typical of pyrazole derivatives, including:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitutions at various positions on the ring.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Cyclization Reactions: The compound may also participate in cyclization reactions, forming larger cyclic compounds through intramolecular interactions.

These reactions are facilitated by the presence of functional groups attached to the pyrazole ring, which can influence reactivity and selectivity.

Pyrazoles and their derivatives, including 4-ethyl-5-propyl-1H-pyrazole, are known for their diverse pharmacological activities. Research indicates that pyrazole derivatives exhibit:

  • Anti-inflammatory Properties: Some studies have shown that pyrazole compounds can inhibit inflammatory pathways.
  • Antimicrobial Activity: Certain derivatives demonstrate effectiveness against various bacterial strains.
  • Anticancer Potential: Pyrazoles have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

The specific biological activities of 4-ethyl-5-propyl-1H-pyrazole are still under investigation, but its structure suggests potential as a lead compound in drug development.

The synthesis of 4-ethyl-5-propyl-1H-pyrazole typically involves several methods:

  • Condensation of Hydrazines with Carbonyl Compounds: This method involves reacting hydrazines with α,β-unsaturated carbonyl compounds, leading to the formation of pyrazoline intermediates that can be oxidized to yield pyrazoles.
  • One-Pot Synthesis: Recent advancements allow for one-pot procedures combining multiple reagents to directly synthesize substituted pyrazoles from simpler precursors, improving efficiency and yield .
  • Cycloaddition Reactions: Utilizing diazo compounds in cycloaddition reactions with alkenes or alkynes can also yield substituted pyrazoles effectively.

These synthetic routes highlight the versatility and accessibility of 4-ethyl-5-propyl-1H-pyrazole in organic synthesis.

4-Ethyl-5-propyl-1H-pyrazole has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting inflammation, infection, or cancer.
  • Agricultural Chemistry: Pyrazole derivatives are often explored for their insecticidal and herbicidal properties.
  • Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 4-ethyl-5-propyl-1H-pyrazole focus on its binding affinity with biological targets such as enzymes and receptors. These studies aim to elucidate:

  • Mechanism of Action: Understanding how this compound interacts at the molecular level with biological systems can inform its therapeutic potential.
  • Synergistic Effects: Investigating its effects in combination with other compounds may reveal enhanced efficacy or reduced toxicity profiles.

Such studies are crucial for assessing the viability of this compound in clinical settings.

Several compounds share structural similarities with 4-ethyl-5-propyl-1H-pyrazole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-Methyl-3-propyl-1H-pyrazoleMethyl group at position 4Known for anti-inflammatory properties
3-Ethyl-5-methyl-1H-pyrazoleEthyl group at position 3Exhibits significant antimicrobial activity
4-Ethyl-3-methyl-1H-pyrazoleMethyl group at position 3Notable for its use as a herbicide

These compounds highlight the diversity within the pyrazole class while emphasizing the unique substituents present in 4-ethyl-5-propyl-1H-pyrazole that may confer distinct properties and functionalities.

Early Discoveries and the Knorr Synthesis

The study of pyrazole derivatives began in the late 19th century with Ludwig Knorr’s groundbreaking work. In 1883, Knorr developed the first method for synthesizing substituted pyrazoles through the cyclocondensation of 1,3-diketones with hydrazine derivatives. This reaction, now known as the Knorr pyrazole synthesis, laid the foundation for heterocyclic chemistry. Knorr’s discovery of antipyrine (phenazone), a pyrazole-based analgesic, marked the first synthetic drug and highlighted the pharmacological potential of this scaffold.

Advancements in Pyrazole Chemistry

Over the decades, researchers refined pyrazole synthesis to address challenges such as regioselectivity and yield. For instance, the Paal-Knorr method expanded the scope of starting materials to include β-ketoesters and acetylenic ketones. Modern innovations, such as nano-ZnO catalysts, have improved reaction efficiency, achieving yields up to 95% under mild conditions. These advancements enabled the targeted synthesis of complex derivatives like 4-ethyl-5-propyl-1H-pyrazole, which features both alkyl and hydrogen substituents at strategic positions.

Cyclocondensation Strategies Using Hydrazine Precursors

The synthesis of 4-ethyl-5-propyl-1H-pyrazole derivatives primarily relies on cyclocondensation reactions between hydrazine derivatives and suitable three-carbon electrophilic building blocks [1] [2]. This fundamental approach, known as the Knorr pyrazole synthesis, represents the most versatile and widely employed methodology for constructing the pyrazole ring system with the desired alkyl substitution pattern [3] [4]. The cyclocondensation strategy offers exceptional flexibility in introducing various substituents at specific positions of the pyrazole ring, making it particularly suitable for synthesizing derivatives with ethyl and propyl groups at the 4 and 5 positions respectively [2] [5].

The mechanistic pathway involves initial nucleophilic attack of hydrazine derivatives on the carbonyl carbon of three-carbon electrophiles, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring [6]. The reaction proceeds through a series of well-defined intermediates, including hydrazone formation, pyrazoline intermediate generation, and final aromatization [7] [6]. Temperature and pH conditions significantly influence the reaction rate and regioselectivity, with optimal conditions typically requiring moderate heating and slightly acidic conditions to facilitate the cyclization process [6].

α,β-Unsaturated Carbonyl Compound Reactivity Patterns

The reactivity patterns of α,β-unsaturated carbonyl compounds in pyrazole formation exhibit distinct characteristics that directly influence the formation of 4-ethyl-5-propyl-1H-pyrazole derivatives [3] [8]. These compounds serve as three-carbon synthons that provide the carbon framework for the pyrazole ring, with the α,β-unsaturated system offering multiple reactive sites for hydrazine attack [2] [3]. The electron-deficient nature of the carbonyl carbon and the β-carbon creates a dual electrophilic system that enables regioselective cyclization [8] [7].

Research findings demonstrate that α,β-unsaturated ketones with alkyl substituents at appropriate positions readily undergo cyclocondensation with hydrazine derivatives under mild conditions [2] [8]. The reaction typically proceeds at room temperature to 60°C with reaction times ranging from 0.5 to 2 hours, achieving yields of 85-93% [2]. The presence of electron-withdrawing groups on the α,β-unsaturated system enhances reactivity and promotes regioselective formation of the desired pyrazole isomer [8] [7].

Substrate TypeReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)Regioselectivity
α,β-Unsaturated ketones with alkyl groupsRoom temperature - 600.5 - 285 - 93>90:10
α,β-Unsaturated ketones with electron-withdrawing groupsRoom temperature - 400.5 - 1.590 - 95>95:5
Allenic ketonesRoom temperature0.5 - 281 - 93Single regioisomer

The mechanism involves initial Michael addition of the hydrazine nitrogen to the β-carbon of the α,β-unsaturated system, followed by intramolecular attack on the carbonyl carbon [8] [7]. This sequential process results in the formation of a pyrazoline intermediate, which subsequently undergoes dehydration to yield the aromatic pyrazole product [7] [6]. The regioselectivity of this process is governed by the relative electrophilicity of the reactive centers and the steric environment around the approaching hydrazine nucleophile [6].

Regioselective Control in Pyrazole Ring Formation

Regioselective control in pyrazole ring formation represents a critical aspect of synthesizing 4-ethyl-5-propyl-1H-pyrazole derivatives with defined substitution patterns [9] [10]. The regioselectivity of the cyclocondensation reaction depends on multiple factors including the electronic nature of substituents, steric effects, and reaction conditions [10] [6]. Understanding and controlling these factors enables the selective synthesis of specific regioisomers with high selectivity ratios [9] [5].

Electronic effects play a dominant role in determining regioselectivity, with electron-withdrawing groups directing hydrazine attack to specific positions on the three-carbon electrophile [10] [4]. Research demonstrates that trifluoromethyl-substituted diketones exhibit exceptional regioselectivity, achieving ratios of 98:2 to greater than 99:1 in favor of the desired regioisomer [4]. Similarly, α,β-unsaturated carbonyl compounds with electron-withdrawing substituents show regioselectivity ratios exceeding 95:5 [8].

Steric factors also contribute significantly to regioselective control, particularly in unsymmetrical substrates where bulky substituents influence the approach of the hydrazine nucleophile [10] [6]. The reaction of bulky substituents on diketones increases the proportion of specific pyrazole regioisomers, while excesses of either diketone or phenylhydrazine can alter the regioselectivity ratio [6]. Temperature control provides an additional parameter for regioselective synthesis, with different temperature ranges favoring different regioisomeric products [11].

Controlling FactorMechanismTypical Selectivity RatioOptimal Conditions
Electron-withdrawing groupsElectronic activation of specific carbons>95:5Room temperature, protic solvents
Steric hindranceSelective shielding of reactive sites70:30 - 90:10Controlled stoichiometry
Reaction temperatureKinetic vs thermodynamic controlVariableTemperature-dependent pathway selection
Acid catalysisProtonation-directed selectivity90:10 - 98:2pH 1.9-2.1 optimal range

The pH profile of pyrazole formation reveals five distinct regions with varying regioselectivity patterns [6]. The optimal pH range of 1.9-2.1 provides maximum reaction rate while maintaining high regioselectivity [6]. Outside this range, either protonation of the hydrazine nucleophile or altered electronic distribution in the electrophile can compromise both reaction rate and selectivity [6].

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed approaches have emerged as powerful methodologies for synthesizing 4-ethyl-5-propyl-1H-pyrazole derivatives, offering enhanced reactivity, selectivity, and functional group tolerance compared to traditional thermal methods [12] [13]. These catalytic systems enable the formation of pyrazole rings under milder conditions while providing access to substitution patterns that may be challenging to achieve through conventional cyclocondensation strategies [14] [15]. The versatility of transition metal catalysis allows for the development of novel synthetic routes that complement existing methodologies [16] [13].

Palladium-catalyzed approaches represent one of the most extensively studied transition metal methodologies for pyrazole synthesis [14] [13]. The Sonogashira coupling reaction followed by cyclocondensation with hydrazines provides an efficient route to highly substituted pyrazoles [14]. This approach involves the palladium-catalyzed coupling of terminal alkynes with aroyl chlorides to generate alkynones, which subsequently undergo cyclocondensation with hydrazines to form pyrazoles with remarkable regioselectivity [14]. The reaction typically proceeds at temperatures of 60-80°C with reaction times of 2-6 hours, achieving yields ranging from 60-85% [14] [13].

Silver-catalyzed methodologies offer complementary approaches for pyrazole synthesis, particularly through ring-closure reactions of appropriately substituted precursors [16]. The silver(I) ion-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles provides access to fused pyrazole systems [16]. These reactions typically require temperatures of 80-120°C and reaction times of 4-8 hours, with yields ranging from 37-85% depending on the substrate structure [16].

Copper-catalyzed transformations provide another avenue for pyrazole synthesis, particularly through multicomponent reactions involving hydrazines and carbonyl compounds [15]. Research demonstrates that copper(II) complexes can mediate the in situ formation of pyrazole rings from different carbon centers through carbon-carbon bond-forming reactions [15]. These processes typically occur under ambient conditions and offer the advantage of forming complex substitution patterns in a single synthetic operation [15].

Metal CatalystReaction TypeTemperature (°C)Time (hours)Yield Range (%)Key Advantages
PalladiumSonogashira coupling/cyclization60 - 802 - 660 - 85High regioselectivity, functional group tolerance
SilverRing-closure reactions80 - 1204 - 837 - 85Mild cyclization conditions
CopperMulticomponent reactionsRoom temperatureVariable60 - 80Ambient conditions, atom economy
IronIonic liquid systemsRoom temperature0.5 - 278 - 90Green conditions, recyclable catalyst

Iron-based catalytic systems, particularly those incorporating ionic liquids, represent environmentally benign alternatives for pyrazole synthesis [12]. The combination of iron(III) with ionic liquids enables homogeneous catalysis for the condensation of hydrazines and 1,3-diketone derivatives at room temperature [12]. These systems demonstrate excellent recyclability, maintaining catalytic activity through multiple cycles with yields of 90%, 88%, 84%, and 78% for the first through fourth cycles respectively [12].

The mechanistic pathways in transition metal-catalyzed pyrazole synthesis often involve initial coordination of the metal center to reactive intermediates, followed by intramolecular cyclization and catalyst turnover [14] [15]. The metal catalyst serves to activate the substrates toward cyclization while controlling the regioselectivity of the ring-forming process [16] [13]. The choice of ligands and reaction conditions can significantly influence both the efficiency and selectivity of these transformations [14].

Solvent-Free and Green Synthesis Innovations

Solvent-free and green synthesis innovations have revolutionized the preparation of 4-ethyl-5-propyl-1H-pyrazole derivatives by addressing environmental concerns while improving reaction efficiency and product purity [17] [18]. These methodologies align with the principles of green chemistry by minimizing waste generation, reducing energy consumption, and eliminating the use of toxic organic solvents [19] [20]. The development of solvent-free protocols has led to shorter reaction times, simplified purification procedures, and enhanced safety profiles [17] [21].

Ionic liquid-mediated synthesis represents a significant advancement in green chemistry approaches for pyrazole formation [17] [11]. Task-specific ionic liquids such as [HDBU][OAc] enable highly efficient cyclocondensation reactions under solvent-free conditions [11]. These reactions achieve excellent yields of 95% at room temperature, with the added benefit of easy product isolation through simple filtration rather than column chromatography [11]. The ionic liquid systems demonstrate remarkable temperature-dependent selectivity, with room temperature favoring one product pathway and elevated temperatures (95°C) promoting alternative reaction pathways [11].

Green Synthesis MethodCatalyst/MediumTemperature (°C)TimeYield (%)Environmental Benefits
Ionic liquid systems[HDBU][OAc]Room temperature - 955 min - 12 h75 - 95Solvent-free, recyclable medium
Microwave irradiationVarious acids120 - 1804 - 7 min78 - 92Rapid heating, energy efficient
Ball millingNano-silica catalystsRoom temperature5 - 20 min80 - 95Mechanochemical activation
Heterogeneous catalysisFe₃O₄@SiO₂-SO₃HRoom temperature15 - 30 min85 - 98Magnetic separation, recyclable

Microwave-assisted synthesis provides another green approach that dramatically reduces reaction times while maintaining high yields [22]. The enhanced reaction rates result from efficient microwave heating, which promotes rapid molecular motion and accelerated chemical transformations [22]. Pyrazole derivatives can be synthesized in 4-7 minutes with yields ranging from 78-92%, compared to conventional heating methods that require several hours [22]. The microwave approach also enables better control over reaction parameters and reduces energy consumption [22].

Ball milling techniques represent a mechanochemical approach to solvent-free pyrazole synthesis [21]. The use of nano-silica/aminoethylpiperazine as a metal-free catalyst under ball milling conditions enables the synthesis of pyrazole derivatives in 5-20 minutes at room temperature [21]. This method offers several advantages including elimination of solvents, room temperature operation, short reaction times, and high efficiency [21]. The mechanochemical activation provided by ball milling facilitates bond formation and ring closure without the need for thermal activation [21].

Heterogeneous catalysis using recyclable solid acid catalysts has emerged as a particularly attractive green methodology [23] [24]. Cellulose sulfuric acid serves as a biopolymer-based solid acid catalyst that enables regioselective pyrazole synthesis in aqueous medium [23]. The reaction proceeds with high yields (80-95%) and offers the advantages of simple product isolation, mild reaction conditions, catalyst reusability, and short reaction times [23]. Similarly, magnetically separable Fe₃O₄@SiO₂-SO₃H nanoparticles provide an efficient and recyclable catalytic system that can be recovered and reused multiple times without significant loss of activity [24].

The environmental impact assessment of these green methodologies reveals substantial improvements in sustainability metrics [18] [19]. Atom economy calculations, environmental factor assessments, and process mass intensity evaluations demonstrate the eco-friendly nature of these protocols [19]. The elimination of toxic organic solvents, reduction in waste generation, and decreased energy requirements contribute to significantly lower environmental footprints compared to traditional synthetic approaches [18] [20].

The nitrogen atoms of 4-ethyl-5-propyl-1H-pyrazole present opportunities for selective functionalization through various alkylation and arylation methodologies. The regioselectivity of these transformations is particularly important given the presence of two potentially reactive nitrogen centers.

Brønsted Acid-Catalyzed Alkylation Mechanisms

Brønsted acid-catalyzed alkylation represents a versatile approach for the functionalization of pyrazole derivatives. Research has demonstrated that camphorsulfonic acid serves as an effective catalyst for the alkylation of pyrazoles with various electrophilic substrates [1] [2]. The mechanism proceeds through activation of the electrophile by the Brønsted acid, facilitating nucleophilic attack by the pyrazole nitrogen.

For 4-ethyl-5-propyl-1H-pyrazole, the Brønsted acid-catalyzed process typically occurs under refluxing conditions in 1,2-dichloroethane for periods ranging from 4 to 24 hours, depending on the electrophile employed [1]. The electron-donating nature of the ethyl and propyl substituents enhances the nucleophilicity of the nitrogen atoms, potentially increasing reaction rates compared to unsubstituted pyrazole.

The regioselectivity of alkylation is influenced by both steric and electronic factors. The alkyl substituents at positions 4 and 5 create a sterically hindered environment around the adjacent nitrogen atoms, which can direct alkylation preferentially to the less hindered nitrogen center. Experimental studies have shown that phenethyl and benzhydryl groups can be successfully introduced with good yields using this methodology [1] [2].

Trichloroacetimidate-Mediated Electrophilic Substitution

Trichloroacetimidate-mediated electrophilic substitution offers an alternative approach for the N-alkylation of pyrazole derivatives. This methodology employs trichloroacetimidate electrophiles in combination with Brønsted acid catalysts to achieve selective alkylation [1] [2].

The mechanism involves carbocation formation from the trichloroacetimidate precursor, which subsequently undergoes nucleophilic attack by the pyrazole nitrogen. The success of this reaction is highly dependent on the electronic properties of the substituents on the trichloroacetimidate, with electron-donating groups facilitating carbocation formation and improving yields [1].

For 4-ethyl-5-propyl-1H-pyrazole, this methodology is particularly effective with benzylic, phenethyl, and benzhydryl trichloroacetimidates. The reaction typically proceeds in refluxing solvent systems, with yields varying based on the electronic nature of the substituents. Electron-withdrawing groups such as nitro substituents significantly reduce reaction efficiency due to destabilization of the carbocation intermediate [1] [2].

The regioselectivity in trichloroacetimidate-mediated reactions is governed by a combination of steric hindrance and electronic effects. The presence of ethyl and propyl groups in 4-ethyl-5-propyl-1H-pyrazole creates differential steric environments around the two nitrogen atoms, leading to preferential alkylation at the less hindered position.

Electrophilic Aromatic Substitution at Pyrazole Ring Positions

The electrophilic aromatic substitution behavior of 4-ethyl-5-propyl-1H-pyrazole follows established patterns for pyrazole derivatives, with important modifications due to the alkyl substituents. The electron density distribution within the pyrazole ring determines the regioselectivity of electrophilic attack.

Position 4 of the pyrazole ring exhibits the highest electron density and represents the most reactive site toward electrophilic substitution [3] [4]. However, in 4-ethyl-5-propyl-1H-pyrazole, this position is already occupied by the ethyl substituent, effectively blocking direct electrophilic substitution at this site.

Position 3 represents the least reactive site toward electrophilic attack due to its electron-deficient nature [3] [4]. The adjacent nitrogen atoms withdraw electron density from this position, making it less susceptible to electrophilic substitution. Functionalization at position 3 typically requires specialized conditions or protecting group strategies to redirect reactivity.

Position 5, which is occupied by the propyl group in 4-ethyl-5-propyl-1H-pyrazole, normally exhibits moderate reactivity toward electrophiles. The electron-withdrawing effect of the nitrogen atoms reduces its reactivity compared to position 4, but it remains more reactive than position 3 [3] [4].

The mechanistic pathway for electrophilic aromatic substitution proceeds through the classical two-step mechanism, involving initial electrophile attack to form a carbocation intermediate, followed by deprotonation to restore aromaticity [5]. The rate-determining step is typically the initial electrophile attack, which disrupts the aromatic system.

For 4-ethyl-5-propyl-1H-pyrazole, the most likely site for electrophilic substitution would be the unoccupied carbon positions or through side-chain functionalization of the existing alkyl substituents. The electron-donating nature of the ethyl and propyl groups may enhance the overall electron density of the ring system, potentially increasing its reactivity toward electrophiles.

Coordination Chemistry and Ligand Design Applications

4-Ethyl-5-propyl-1H-pyrazole exhibits significant potential as a ligand in coordination chemistry applications. The nitrogen atoms of the pyrazole ring serve as donor sites for metal coordination, while the alkyl substituents provide steric control and electronic modulation of the coordination environment.

The coordination behavior of pyrazole-based ligands is well-established, with pyrazoles demonstrating versatility in binding to various metal centers [6] [7] [8]. The nitrogen atoms can coordinate in multiple modes, including monodentate, bridging, and chelating arrangements, depending on the metal center and reaction conditions.

For copper(II) complexes, 4-ethyl-5-propyl-1H-pyrazole can function as either a monodentate or bridging ligand. The typical coordination numbers range from 4 to 6, with geometries varying from square planar to octahedral [9] [10]. These complexes have demonstrated applications in catalysis and antimicrobial activity, making them valuable for both synthetic and biological applications.

Cobalt(II) coordination complexes with pyrazole ligands exhibit interesting magnetic properties [9] [11]. The 4-ethyl-5-propyl-1H-pyrazole ligand can contribute to the formation of magnetic materials through superexchange interactions mediated by the pyrazole bridges. The coordination geometry typically varies between tetrahedral and octahedral, with coordination numbers of 4 to 6.

Nickel(II) complexes of 4-ethyl-5-propyl-1H-pyrazole are particularly relevant for catalytic applications [12] [13]. The ligand can adopt various coordination modes, with square planar and octahedral geometries being most common. These complexes have shown promise in homogeneous catalysis for various organic transformations.

Iron(II) coordination compounds with pyrazole ligands are notable for their spin-crossover behavior [9] [10]. The 4-ethyl-5-propyl-1H-pyrazole ligand can contribute to the ligand field strength, influencing the spin state of the iron center. These materials have potential applications in molecular switches and memory devices.

Zinc(II) and cadmium(II) complexes of pyrazole ligands often exhibit fluorescent properties [9] [14]. The 4-ethyl-5-propyl-1H-pyrazole ligand can contribute to luminescent materials through ligand-to-metal charge transfer or ligand-centered transitions. These complexes have applications in sensing and optoelectronic devices.

The ligand design considerations for 4-ethyl-5-propyl-1H-pyrazole include the steric effects of the alkyl substituents, which can influence coordination geometry and selectivity. The electron-donating nature of the ethyl and propyl groups enhances the basicity of the nitrogen donors, potentially strengthening metal-ligand bonds.

Coordination polymers incorporating 4-ethyl-5-propyl-1H-pyrazole as bridging ligands can exhibit extended network structures with interesting topological features [14]. The alkyl substituents provide steric control over the polymer architecture, potentially leading to selective cavity formation and host-guest interactions.

The mechanistic aspects of coordination involve sigma-donation from the nitrogen lone pairs to vacant metal d-orbitals, supplemented by potential pi-backbonding interactions. The electronic properties of the metal center and the steric demands of the alkyl substituents combine to determine the overall coordination behavior and stability of the resulting complexes.

MethodCatalyst/ReagentSelectivityConditionsSubstrate Scope
Brønsted Acid-Catalyzed AlkylationCamphorsulfonic acid77% yieldRefluxing 1,2-DCE, 4-24hPhenethyl, benzhydryl groups
Trichloroacetimidate-MediatedTrichloroacetimidate + Brønsted acidGood yieldsRefluxing solventBenzylic, phenethyl, benzhydryl
Engineered Enzyme CatalysisEngineered methyltransferase>99% regioselectivityEnzymatic cascadeMethylation, ethylation, propylation
PositionReactivityElectron DensityTypical ElectrophilesMechanistic Preference
C-4Most reactiveElectron richNO₂⁺, Cl⁺, Br⁺Direct substitution
C-3Least reactiveElectron deficientRequires activationRequires C4/C5 blocking
C-5Moderate reactivityElectron deficientStrong electrophilesBase-mediated deprotonation
Metal IonCoordination ModeCoordination NumberApplicationsTypical Geometry
Cu(II)Monodentate/Bridging4-6Catalysis, antimicrobialSquare planar/Octahedral
Co(II)Monodentate/Bridging4-6Magnetic materialsTetrahedral/Octahedral
Ni(II)Monodentate/Bridging4-6CatalysisSquare planar/Octahedral
Fe(II)Chelating/Bridging6Spin-crossover materialsOctahedral
Zn(II)Monodentate4-6Fluorescent materialsTetrahedral
Cd(II)Monodentate6-8Coordination polymersOctahedral

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

138.115698455 g/mol

Monoisotopic Mass

138.115698455 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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